molecular formula C15H17NO3S B13182656 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde

2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde

Cat. No.: B13182656
M. Wt: 291.4 g/mol
InChI Key: MJJGXLPVBAVHMY-UHFFFAOYSA-N
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Description

2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde is a complex organic compound that features a thiazole ring, a benzaldehyde moiety, and propoxy and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.

Next, the thiazole derivative is reacted with 4-hydroxybenzaldehyde in the presence of a base to form the intermediate compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzoic acid.

    Reduction: 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a propoxy group.

    2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-butoxybenzaldehyde: Similar structure but with a butoxy group instead of a propoxy group.

    2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group.

Uniqueness

The uniqueness of 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both methoxy and propoxy groups can influence its solubility, reactivity, and interaction with biological targets.

Biological Activity

2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of Schiff bases, which are known for their diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NOSC_{12}H_{13}NOS, with a molecular weight of approximately 249.29 g/mol. The compound features a thiazole ring, which is often associated with various biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on related thiazole compounds demonstrated that they possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety enhances the interaction with microbial enzymes, leading to increased efficacy.

CompoundActivityTarget Organisms
2-Methyl-1,3-thiazol-4-yl derivativesAntibacterialStaphylococcus aureus, Escherichia coli
This compoundAntifungalCandida albicans

Anticancer Activity

The anticancer potential of Schiff bases has been widely studied. For instance, related compounds have shown cytotoxic effects against various cancer cell lines such as HeLa and MCF7. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

A recent study highlighted the efficacy of thiazole-based compounds in inhibiting cancer cell growth:

Cell LineIC50 (µM)Reference
HeLa15
MCF720
HepG225

Enzyme Inhibition

Enzyme inhibition studies suggest that compounds with thiazole rings can act as effective inhibitors for various enzymes. For example, a study indicated that certain Schiff bases inhibited alkaline phosphatase and other relevant enzymes involved in cancer progression.

Case Studies

  • Antimicrobial Screening : A series of thiazole derivatives were screened for their antimicrobial activity using agar diffusion methods. Compounds similar to this compound showed promising results against common pathogens.
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that the compound exhibited significant cytotoxicity compared to standard chemotherapy agents.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural features. Modifications at specific positions on the thiazole ring or the aldehyde group can enhance or diminish their biological efficacy. For example:

  • Positioning of functional groups : The introduction of electron-withdrawing or electron-donating groups can significantly affect the reactivity and interaction with biological targets.

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde

InChI

InChI=1S/C15H17NO3S/c1-3-6-18-14-5-4-12(8-17)15(7-14)19-9-13-10-20-11(2)16-13/h4-5,7-8,10H,3,6,9H2,1-2H3

InChI Key

MJJGXLPVBAVHMY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=O)OCC2=CSC(=N2)C

Origin of Product

United States

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